molecular formula C11H11NOS B1195757 4-methyl-6-(methylthio)-1H-quinolin-2-one

4-methyl-6-(methylthio)-1H-quinolin-2-one

Cat. No. B1195757
M. Wt: 205.28 g/mol
InChI Key: SDTDDKCWIYAIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-(methylthio)-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Reactions : The compound has been utilized in various chemical syntheses and reactions. For example, it has been involved in the creation of pyridine derivatives through acid treatment, and in producing 2-aminopyridine derivatives via reaction with amines (Kinoshita, Sasada, Watanabe, & Furukawa, 1980).

  • Synthetic Applications in Medicinal Chemistry : In medicinal chemistry, this compound has been explored for its potential in synthesizing new molecules. For instance, its derivatives have been investigated for inhibitory activity against Hepatitis B Virus replication (Kovalenko et al., 2020).

Biological and Pharmaceutical Applications

  • Inhibitory Properties in Biological Systems : Studies have shown that derivatives of this compound may have significant biological activities. They have been assessed for their potential as inhibitors in biological systems, such as in the case of Hepatitis B Virus replication (Kovalenko et al., 2020).

  • Potential in Anticancer and Antifungal Activities : Some studies have highlighted the potential of its derivatives in anticancer and antifungal applications. For instance, copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which include similar compounds, have shown promising results against certain cancer cell lines and fungi (Creaven et al., 2010).

Material Science and Sensing Applications

  • Applications in Sensing Technologies : The compound and its derivatives have also found applications in sensing technologies. For example, they have been used in developing fluorescence sensors for metal ions like Al3+ and Zn2+ (Hazra et al., 2018).

  • Nonlinear Optical Properties : There is research indicating the use of related quinoline derivatives in nonlinear optical research, suggesting potential applications in technology-related fields (Khalid et al., 2019).

properties

Product Name

4-methyl-6-(methylthio)-1H-quinolin-2-one

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methyl-6-methylsulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NOS/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)

InChI Key

SDTDDKCWIYAIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-(methylthio)-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
4-methyl-6-(methylthio)-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
4-methyl-6-(methylthio)-1H-quinolin-2-one
Reactant of Route 4
Reactant of Route 4
4-methyl-6-(methylthio)-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
4-methyl-6-(methylthio)-1H-quinolin-2-one
Reactant of Route 6
4-methyl-6-(methylthio)-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.